![molecular formula C12H14ClNO2 B14595095 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene CAS No. 61608-84-2](/img/structure/B14595095.png)
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a nitrobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Nitration: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene involves its interaction with molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitro group may also participate in redox reactions, influencing the compound’s activity.
相似化合物的比较
- 1-[2-(Chloromethyl)cyclopentyl]-4-methylbenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-aminobenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-hydroxybenzene
Uniqueness: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is unique due to the presence of both a chloromethyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
属性
CAS 编号 |
61608-84-2 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)cyclopentyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2/c13-8-10-2-1-3-12(10)9-4-6-11(7-5-9)14(15)16/h4-7,10,12H,1-3,8H2 |
InChI 键 |
HMVKMHUNVQGRLM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


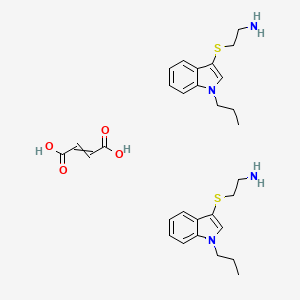

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
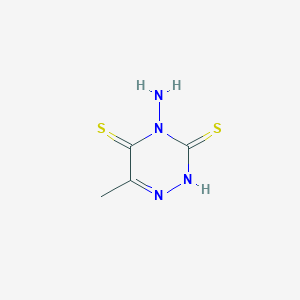
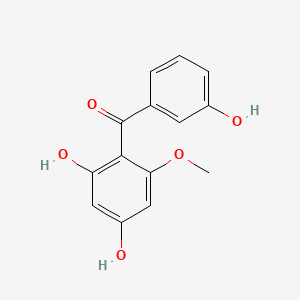
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

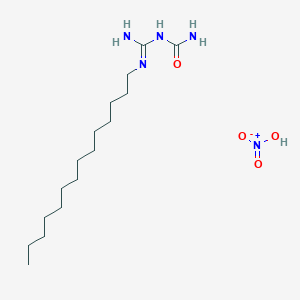
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
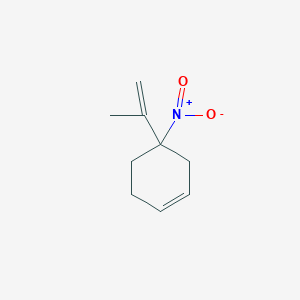
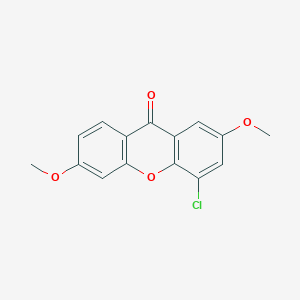
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
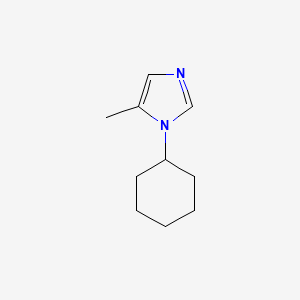
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
